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Compound of Interest

Compound Name: Cerevisterol

CAS No.: 516-37-0

Cat. No.: B030100 Get Quote

This in-depth technical guide provides a detailed exploration of the spectroscopic data of

Cerevisterol, a significant ergostane-type sterol. Designed for researchers, scientists, and

professionals in drug development, this document offers a thorough analysis of Nuclear

Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data, underpinned by

field-proven insights and methodologies.

Introduction to Cerevisterol: A Fungal Metabolite of
Interest
Cerevisterol, chemically known as (22E)-ergosta-7,22-diene-3β,5α,6β-triol, is a

polyhydroxylated sterol with the molecular formula C₂₈H₄₆O₃ and a molecular weight of 430.7

g/mol [1]. First isolated from yeast (Saccharomyces cerevisiae), it is a derivative of ergosterol

and is found in a variety of fungi[1]. Its unique structural features, including three hydroxyl

groups and two double bonds, contribute to its diverse biological activities, which include

antimicrobial, anti-inflammatory, and cytotoxic effects against various cancer cell lines. A

precise understanding of its structure, confirmed through spectroscopic analysis, is paramount

for its potential therapeutic applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
Elucidating the Core Structure
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NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules

like Cerevisterol. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY,

HSQC, HMBC) NMR experiments allows for the unambiguous assignment of all proton and

carbon signals, confirming the connectivity and stereochemistry of the molecule.

¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum of Cerevisterol provides crucial information about the chemical

environment of each proton. The spectrum is typically recorded in deuterated chloroform

(CDCl₃). Key characteristic signals are observed for the olefinic protons, protons attached to

carbons bearing hydroxyl groups, and the numerous methyl groups.

Table 1: ¹H NMR Spectroscopic Data for Cerevisterol (in CDCl₃)

Proton
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-3 ~4.08 m

H-6 ~3.62 br s

H-7 5.35 t 2.4

H-22 5.23 dd 15.6, 7.2

H-23 5.17 dd 15.0, 7.4

Note: Data compiled from multiple sources. Chemical shifts can vary slightly depending on the

solvent and instrument frequency.

The downfield signals for H-7, H-22, and H-23 are characteristic of protons on double-bonded

carbons. The protons on carbons bearing hydroxyl groups (H-3 and H-6) appear in the midfield

region. The upfield region of the spectrum is crowded with signals from the steroidal backbone

and the side chain's methyl and methylene groups.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum reveals the number of non-equivalent carbons and their chemical

environments. Due to the complexity of the sterol skeleton, complete assignment often requires
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2D NMR techniques.

Table 2: Partial ¹³C NMR Spectroscopic Data for Cerevisterol (in CDCl₃)

Carbon Chemical Shift (δ, ppm)

C-3 67.7

C-5 76.0

C-6 73.7

C-7 117.5

C-8 141.9

C-22 135.3

C-23 132.2

Note: This table presents a compilation of reported chemical shifts. A complete, definitively

assigned ¹³C NMR table for Cerevisterol is not consistently available in a single source.

The signals for the carbons attached to hydroxyl groups (C-3, C-5, and C-6) are found in the

65-80 ppm range, while the olefinic carbons (C-7, C-8, C-22, and C-23) resonate between 115

and 145 ppm. The remaining aliphatic carbons of the steroidal nucleus and the side chain

appear in the upfield region.

2D NMR Spectroscopy: Connecting the Dots for
Complete Structural Elucidation
To overcome the signal overlap in 1D spectra and to definitively assign all ¹H and ¹³C signals, a

suite of 2D NMR experiments is essential.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H)

couplings, revealing which protons are adjacent to each other in the molecule. This is crucial

for tracing the connectivity within the spin systems of the steroidal rings and the side chain.
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HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly

bonded proton and carbon atoms (¹H-¹³C). Each cross-peak in the HSQC spectrum links a

proton signal to the signal of the carbon it is attached to, allowing for the direct assignment of

many carbon resonances based on their known proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations

between protons and carbons that are two or three bonds away. This is invaluable for

connecting the different spin systems identified by COSY and for assigning quaternary

carbons that do not have any attached protons.

The following diagram illustrates the workflow for the structural elucidation of Cerevisterol
using 2D NMR.
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Workflow for Cerevisterol structure elucidation using 2D NMR.

Experimental Protocol for NMR Analysis
Sample Preparation: Dissolve approximately 5-10 mg of purified Cerevisterol in 0.5-0.7 mL

of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal

standard.
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Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal

signal dispersion.

1D Spectra Acquisition: Acquire ¹H and ¹³C{¹H} NMR spectra.

2D Spectra Acquisition: Perform COSY, HSQC, and HMBC experiments using standard

pulse sequences. Optimize acquisition and processing parameters to achieve good

resolution and signal-to-noise ratio.

Data Analysis: Process the spectra using appropriate software. Integrate ¹H signals, and

assign all ¹H and ¹³C resonances by systematically analyzing the correlations in the 2D

spectra.

Mass Spectrometry (MS): Determining Molecular
Weight and Fragmentation
Mass spectrometry provides the exact molecular weight and valuable information about the

fragmentation pattern of a molecule, which aids in its structural confirmation.

High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry of Cerevisterol typically shows a molecular ion peak [M]⁺

at m/z 430.3447 (calculated for C₂₈H₄₆O₃), confirming its molecular formula[1]. Techniques like

Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are

commonly used.

Fragmentation Pattern
The mass spectrum of Cerevisterol will exhibit characteristic fragmentation patterns for sterols,

primarily involving the loss of water molecules from the hydroxyl groups and cleavage of the

side chain. Key expected fragments include:

[M - H₂O]⁺: Loss of one water molecule.

[M - 2H₂O]⁺: Loss of two water molecules.

[M - 3H₂O]⁺: Loss of all three water molecules.
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Side-chain cleavage: Fragmentation of the C17 side chain, leading to ions corresponding to

the steroidal nucleus.

The following diagram illustrates the general workflow for mass spectrometric analysis.

Cerevisterol Sample Ionization
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General workflow for mass spectrometry analysis of Cerevisterol.

Experimental Protocol for Mass Spectrometry
Sample Preparation: Prepare a dilute solution of Cerevisterol in a suitable solvent such as

methanol or acetonitrile.

Infusion: Introduce the sample into the mass spectrometer via direct infusion or through a

liquid chromatography (LC) system.

Ionization: Utilize an appropriate ionization source (e.g., ESI in positive ion mode).

Mass Analysis: Acquire the mass spectrum over a suitable m/z range (e.g., 100-1000). For

fragmentation studies, perform tandem MS (MS/MS) experiments by selecting the molecular

ion for collision-induced dissociation (CID).

Data Interpretation: Analyze the resulting spectrum to determine the accurate mass of the

molecular ion and to identify the major fragment ions.

Infrared (IR) Spectroscopy: Identifying Functional
Groups
Infrared spectroscopy is a rapid and non-destructive technique used to identify the functional

groups present in a molecule based on their characteristic vibrational frequencies.

Characteristic Absorption Bands of Cerevisterol

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b030100?utm_src=pdf-body-img
https://www.benchchem.com/product/b030100?utm_src=pdf-body
https://www.benchchem.com/product/b030100?utm_src=pdf-body
https://www.benchchem.com/product/b030100?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b030100?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The IR spectrum of Cerevisterol is expected to show strong absorptions corresponding to its

hydroxyl and olefinic functional groups.

Table 3: Predicted IR Absorption Bands for Cerevisterol

Functional Group
Wavenumber
(cm⁻¹)

Intensity Vibrational Mode

O-H (hydroxyl) 3500 - 3200 Strong, Broad Stretching

C-H (sp³ hybridized) 3000 - 2850 Strong Stretching

C=C (alkene) 1680 - 1640 Medium-Weak Stretching

C-O (hydroxyl) 1260 - 1000 Strong Stretching

The broadness of the O-H stretching band is indicative of hydrogen bonding. The C=C

stretching vibration may be weak due to the substitution pattern of the double bonds.

Experimental Protocol for IR Spectroscopy
Sample Preparation: Prepare a KBr pellet by mixing a small amount of dry Cerevisterol
powder with dry potassium bromide (KBr) and pressing it into a thin, transparent disk.

Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid

sample directly on the ATR crystal.

Background Spectrum: Record a background spectrum of the empty sample compartment or

the clean ATR crystal.

Sample Spectrum: Record the IR spectrum of the Cerevisterol sample.

Data Processing: The instrument software will automatically ratio the sample spectrum to the

background spectrum to produce the final absorbance or transmittance spectrum.

Analysis: Identify the characteristic absorption bands and correlate them to the functional

groups present in Cerevisterol.

Conclusion
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The comprehensive spectroscopic analysis of Cerevisterol through NMR, MS, and IR

techniques provides a complete and unambiguous structural characterization. This detailed

understanding is fundamental for researchers and scientists working on the isolation,

synthesis, and biological evaluation of this promising natural product. The methodologies and

data presented in this guide serve as a valuable resource for the scientific community,

facilitating further research and development in the field of natural product chemistry and drug

discovery.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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